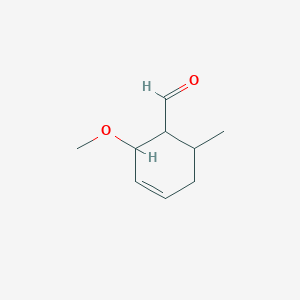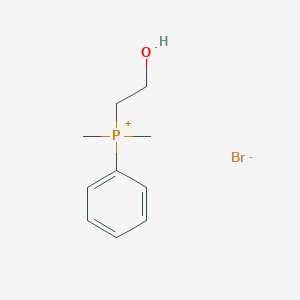
2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C9H14O It is a cyclohexene derivative featuring a methoxy group and a methyl group attached to the ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid . Another method includes the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using chromium-based reagents due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are used depending on the desired substitution reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s hydrophobicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Comparison: 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and physical properties compared to its dimethyl-substituted counterparts . The methoxy group can enhance the compound’s solubility in organic solvents and influence its interaction with biological targets.
Properties
CAS No. |
60581-98-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methoxy-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3,5-9H,4H2,1-2H3 |
InChI Key |
VJXSJBOKYWOMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(C1C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)









![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
